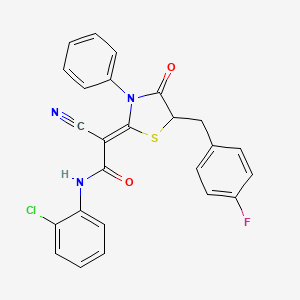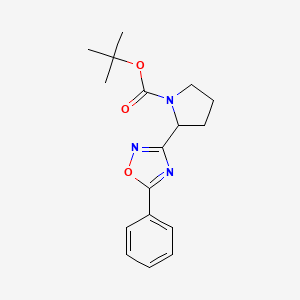![molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7](/img/structure/B2617283.png)
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is not fully understood. However, it is believed to act by forming a complex with a variety of substrates, including proteins, nucleic acids, and other small molecules. This complex then undergoes a series of chemical reactions, resulting in the formation of a variety of products, including fluorinated molecules, polymers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects, including the modulation of enzyme activity, the inhibition of oxidative stress, and the stimulation of cell proliferation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments include its high reactivity, low cost, and ease of synthesis. In addition, it is a versatile compound with a wide range of potential applications. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
The potential future directions of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid include the development of novel drugs and agrochemicals, the development of materials for medical devices and implants, and the development of fluorescent probes for bioimaging applications. In addition, it could be used in the synthesis of novel polymers, fluorinated molecules, and other materials. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid can be achieved through a variety of methods, including the use of organometallic reagents and the use of organosilicon reagents. The most common method is the use of organometallic reagents, such as magnesium or lithium, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its simplicity and efficiency. Another method is the use of organosilicon reagents, such as trichlorosilane, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its higher yield and shorter reaction time.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of potential applications in scientific research. It is a key intermediate in the synthesis of many organic compounds, such as fluorinated molecules, polymers, and other materials. In addition, it has been used as a starting material for the synthesis of novel drugs and agrochemicals. It has also been used in the synthesis of materials for medical devices and implants. Finally, it has been used in the synthesis of fluorescent probes for bioimaging applications.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSFOSUBHYSDL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)

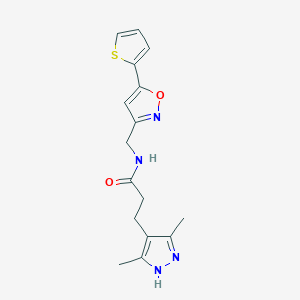
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
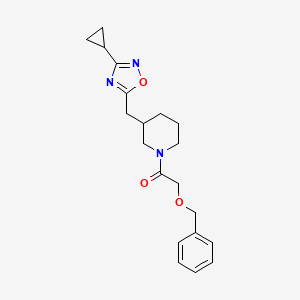

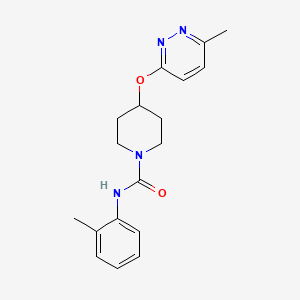
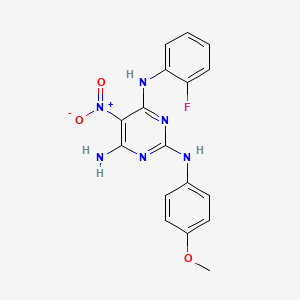
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)
